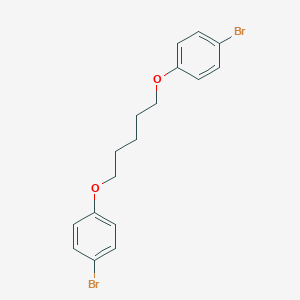

1,5-Bis(4-bromophenoxy)pentane

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-bromo-4-[5-(4-bromophenoxy)pentoxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18Br2O2/c18-14-4-8-16(9-5-14)20-12-2-1-3-13-21-17-10-6-15(19)7-11-17/h4-11H,1-3,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHNYVMYBSDSVDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCCCOC2=CC=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 1,5-bis(4-bromophenoxy)pentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 1,5-bis(4-bromophenoxy)pentane, a molecule of interest in various research and development applications. This document details the underlying chemical principles, a robust experimental protocol, and expected analytical data for the successful synthesis and characterization of the target compound.

Introduction

This compound belongs to the class of diaryl ethers linked by an alkyl chain. The presence of bromine atoms on the phenyl rings makes it a valuable intermediate for further functionalization via cross-coupling reactions, while the flexible pentane linker can impart specific conformational properties to larger molecular architectures. The synthesis of this compound is primarily achieved through the Williamson ether synthesis, a reliable and well-established method for forming ether linkages.

Synthesis Methodology: The Williamson Ether Synthesis

The synthesis of this compound is accomplished via a double Williamson ether synthesis. This reaction involves the nucleophilic substitution of a dihaloalkane by a phenoxide ion. In this specific case, 4-bromophenol is deprotonated by a base to form the 4-bromophenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon atoms of 1,5-dibromopentane in a sequential manner to form the desired bis-ether.

The general reaction is as follows:

2 Br-C₆H₄-OH + Br-(CH₂)₅-Br + 2 Base → Br-C₆H₄-O-(CH₂)₅-O-C₆H₄-Br + 2 [Base-H]Br

Key factors influencing the success of this synthesis include the choice of base, solvent, reaction temperature, and reaction time. A suitable base should be strong enough to deprotonate the phenol without causing side reactions. The solvent should be able to dissolve the reactants and facilitate the bimolecular nucleophilic substitution (SN2) reaction.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound.

3.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 4-Bromophenol | 173.01 | 10.0 g | 0.0578 | |

| 1,5-Dibromopentane | 229.94 | 6.64 g (4.05 mL) | 0.0289 | |

| Potassium Carbonate (K₂CO₃) | 138.21 | 15.98 g | 0.1156 | Anhydrous |

| Acetone | 58.08 | 200 mL | - | Anhydrous |

| Dichloromethane | 84.93 | As needed | - | For extraction |

| Saturated Sodium Chloride Solution (Brine) | - | As needed | - | For washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | For drying |

| Ethanol | 46.07 | As needed | - | For recrystallization |

3.2. Procedure

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophenol (10.0 g, 0.0578 mol) and anhydrous potassium carbonate (15.98 g, 0.1156 mol).

-

Solvent Addition: Add 200 mL of anhydrous acetone to the flask.

-

Addition of Alkyl Halide: While stirring vigorously, add 1,5-dibromopentane (4.05 mL, 0.0289 mol) to the suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain it at this temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium bromide salts and wash the solid residue with acetone.

-

Solvent Removal: Combine the filtrate and the acetone washings and remove the acetone under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting crude product in dichloromethane (100 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from ethanol to yield this compound as a white solid.

3.3. Expected Yield

The expected yield for this reaction is typically in the range of 70-85%.

Characterization Data

The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.

| Property | Expected Value |

| Appearance | White crystalline solid |

| Melting Point | 98-102 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.38 (d, J = 8.8 Hz, 4H, Ar-H), 6.78 (d, J = 8.8 Hz, 4H, Ar-H), 3.95 (t, J = 6.4 Hz, 4H, -O-CH₂-), 1.90-1.80 (m, 4H, -O-CH₂-CH₂-), 1.65-1.55 (m, 2H, -CH₂-CH₂-CH₂-) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 157.8, 132.3, 116.4, 113.2, 67.8, 28.9, 22.5 |

| Mass Spectrometry (EI) | m/z (%): 416 (M⁺), 418 (M⁺+2), 420 (M⁺+4) |

| FT-IR (KBr, cm⁻¹) | ~3080 (Ar-H stretch), ~2940, 2860 (C-H stretch), ~1580, 1485 (Ar C=C stretch), ~1240 (Ar-O-C stretch), ~1070 (C-O stretch), ~820 (p-substituted benzene C-H bend) |

Visualizations

5.1. Synthesis Workflow

Caption: Overall workflow for the synthesis of this compound.

5.2. Reaction Mechanism

Caption: Mechanism of the Williamson ether synthesis for this compound.

An In-depth Technical Guide to 1,5-bis(4-bromophenoxy)pentane: Synthesis, Characterization, and Predicted Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, a detailed experimental protocol for the synthesis, and methods for the characterization of 1,5-bis(4-bromophenoxy)pentane. Due to the limited availability of specific experimental data in the public domain for this compound, this guide is constructed based on well-established principles of organic chemistry, including the Williamson ether synthesis, and predictive models for its physicochemical and spectroscopic properties. This document aims to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and related diaryl ether compounds.

Predicted Chemical Properties

The following table summarizes the predicted and calculated chemical properties of this compound. These values are estimations based on its chemical structure and comparison with analogous compounds.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₈Br₂O₂ | Calculated |

| Molecular Weight | 426.13 g/mol | Calculated |

| Appearance | White to off-white solid | Predicted |

| Melting Point | 85-95 °C | Estimated |

| Boiling Point | > 450 °C (decomposes) | Estimated |

| Solubility | Insoluble in water; Soluble in organic solvents like Dichloromethane, Chloroform, and hot Ethanol. | Predicted |

| CAS Number | Not assigned or readily available in public databases. | - |

Synthesis Protocol: Williamson Ether Synthesis

The most direct and widely used method for the synthesis of diaryl ethers such as this compound is the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide.

Reaction Scheme:

Materials and Reagents

-

4-bromophenol (2.0 eq)

-

1,5-dibromopentane (1.0 eq)

-

Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (2.2 eq)

-

Acetone or Dimethylformamide (DMF) (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

Experimental Procedure

-

Preparation of the Phenoxide: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophenol (2.0 equivalents) and anhydrous acetone or DMF.

-

Add potassium carbonate (2.2 equivalents) to the solution. The mixture is stirred at room temperature for 30 minutes to facilitate the formation of the potassium 4-bromophenoxide. If using sodium hydride, it should be handled with extreme care under an inert atmosphere (e.g., Nitrogen or Argon).

-

Addition of the Alkyl Halide: To the stirred suspension, add 1,5-dibromopentane (1.0 equivalent) dropwise at room temperature.

-

Reaction: The reaction mixture is then heated to reflux (for acetone, ~56°C; for DMF, a temperature of 80-100°C is appropriate) and maintained at this temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

-

The residue is partitioned between dichloromethane (DCM) and water. The aqueous layer is extracted twice more with DCM.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

Purification

The crude this compound can be purified by one of the following methods:

-

Recrystallization: The crude solid is dissolved in a minimal amount of a hot solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) and allowed to cool slowly to form pure crystals.

-

Column Chromatography: If the product is an oil or if recrystallization is ineffective, purification can be achieved using silica gel column chromatography with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Characterization and Spectroscopic Data

The structure and purity of the synthesized this compound can be confirmed using the following spectroscopic techniques. The predicted spectral data is provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (predicted, in CDCl₃, 400 MHz) | |

| Chemical Shift (δ, ppm) | Multiplicity |

| 7.35 | d, J = 8.8 Hz |

| 6.75 | d, J = 8.8 Hz |

| 3.95 | t, J = 6.4 Hz |

| 1.90 - 1.80 | m |

| 1.65 - 1.55 | m |

| ¹³C NMR (predicted, in CDCl₃, 100 MHz) | |

| Chemical Shift (δ, ppm) | Assignment |

| 158.0 | Ar-C-O |

| 132.5 | Ar-C (meta to O) |

| 116.5 | Ar-C (ortho to O) |

| 113.0 | Ar-C-Br |

| 68.0 | -O-CH₂- |

| 29.0 | -O-CH₂-CH₂- |

| 22.5 | -CH₂-CH₂-CH₂- |

Infrared (IR) Spectroscopy

| Predicted IR Absorptions | |

| Wavenumber (cm⁻¹) | Functional Group |

| 3100-3000 | C-H stretch (aromatic) |

| 2950-2850 | C-H stretch (aliphatic) |

| 1580, 1480 | C=C stretch (aromatic) |

| 1240 | C-O-C stretch (asymmetric) |

| 1030 | C-O-C stretch (symmetric) |

| 1070 | C-Br stretch |

Mass Spectrometry (MS)

The mass spectrum is expected to show a characteristic isotopic pattern for a compound containing two bromine atoms. The molecular ion peak (M⁺) would appear as a cluster of peaks at m/z 424, 426, and 428 with relative intensities of approximately 1:2:1, corresponding to the isotopes of bromine (⁷⁹Br and ⁸¹Br).

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from the synthesis to the final characterization of this compound.

Caption: Synthesis and Characterization Workflow.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in scientific literature regarding the involvement of this compound in any signaling pathways or its biological activity. The biological effects of this compound would need to be determined through future in vitro and in vivo studies. The presence of two bromophenoxy moieties suggests that it could be investigated for activities similar to other halogenated aromatic compounds.

Conclusion

This technical guide provides a foundational understanding of this compound based on established chemical principles. The detailed synthesis protocol and predicted characterization data offer a starting point for researchers to synthesize and study this compound. Further experimental work is necessary to validate the predicted properties and to explore the potential applications of this molecule in drug development and other scientific fields.

1,5-bis(4-bromophenoxy)pentane molecular structure

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield experimental data for 1,5-bis(4-bromophenoxy)pentane. This suggests the compound may not be well-characterized or widely reported. This guide provides a proposed synthesis protocol and comparative data from a structurally related compound, bis(4-bromophenyl) ether, to approximate the expected physicochemical and spectroscopic properties.

Molecular Structure and Properties

This compound is a symmetrical diaryl ether. Its structure consists of a central five-carbon aliphatic pentane chain linked via ether bonds to two 4-bromophenyl groups. The presence of the flexible pentane linker and the rigid bromophenyl groups suggests potential applications in materials science and as a scaffold in medicinal chemistry.

Molecular Structure Diagram

Spectroscopic and Synthetic Profile of 1,5-bis(4-bromophenoxy)pentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1,5-bis(4-bromophenoxy)pentane, a halogenated aromatic ether. Due to the absence of published experimental data for this specific compound, this document presents predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy data based on established principles and spectral data of analogous structures. Furthermore, a detailed, robust experimental protocol for its synthesis via Williamson ether synthesis is proposed, complete with a visualized workflow. This guide serves as a foundational resource for researchers interested in the synthesis and characterization of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure, including the 4-bromophenoxy moieties and the pentane linker, and are supported by spectral databases of similar compounds.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Data

-

Solvent: CDCl₃

-

Standard: Tetramethylsilane (TMS)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.35 | Doublet | 4H | Ar-H (ortho to -O) |

| ~ 6.80 | Doublet | 4H | Ar-H (ortho to -Br) |

| ~ 3.95 | Triplet | 4H | -O-CH₂ -CH₂- |

| ~ 1.90 | Quintet | 4H | -O-CH₂-CH₂ -CH₂- |

| ~ 1.60 | Quintet | 2H | -O-CH₂-CH₂-CH₂ -CH₂-O- |

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data

-

Solvent: CDCl₃

-

Standard: Tetramethylsilane (TMS)

| Chemical Shift (δ) ppm | Assignment |

| ~ 157.5 | Ar-C -O |

| ~ 132.0 | Ar-C -H (ortho to -Br) |

| ~ 116.5 | Ar-C -H (ortho to -O) |

| ~ 114.0 | Ar-C -Br |

| ~ 67.5 | -O-CH₂ -CH₂- |

| ~ 29.0 | -O-CH₂-CH₂ -CH₂- |

| ~ 22.5 | -O-CH₂-CH₂-CH₂ -CH₂-O- |

Predicted Mass Spectrometry (MS) Data

-

Ionization Mode: Electron Ionization (EI)

| m/z | Predicted Intensity | Assignment |

| 414/416/418 | High | [M]⁺ (Molecular ion peak with isotopic pattern for two bromine atoms) |

| 241/243 | Medium | [M - C₅H₁₀OBr]⁺ (Loss of a bromophenoxypentyl radical) |

| 173/175 | High | [Br-C₆H₄-O]⁺ (Bromophenoxy cation) |

| 157/159 | Medium | [Br-C₆H₄]⁺ (Bromophenyl cation) |

| 77 | Low | [C₆H₅]⁺ (Phenyl cation) |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050 | Medium | Aromatic C-H stretch |

| ~ 2940, 2860 | Medium | Aliphatic C-H stretch (asymmetric and symmetric) |

| ~ 1580, 1485 | Strong | Aromatic C=C bending |

| ~ 1240 | Strong | Aryl-O-Alkyl ether C-O stretch (asymmetric) |

| ~ 1070 | Medium | C-Br stretch |

| ~ 820 | Strong | para-disubstituted benzene C-H out-of-plane bend |

Proposed Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be effectively achieved via a Williamson ether synthesis. This method involves the reaction of 4-bromophenol with 1,5-dibromopentane in the presence of a base.

Materials and Reagents

-

4-Bromophenol

-

1,5-Dibromopentane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Deionized Water

-

Saturated Sodium Chloride (Brine) solution

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) apparatus

Synthetic Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromophenol (2.0 equivalents), anhydrous potassium carbonate (3.0 equivalents), and 150 mL of anhydrous acetone.

-

Addition of Alkyl Halide: Stir the mixture at room temperature for 15 minutes. To this suspension, add 1,5-dibromopentane (1.0 equivalent) dropwise over 10 minutes.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Maintain the reflux with vigorous stirring for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% ethyl acetate in hexanes).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone. Concentrate the filtrate using a rotary evaporator to remove the acetone.

-

Extraction: Dissolve the residue in 100 mL of dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1 M sodium hydroxide solution, 50 mL of deionized water, and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to obtain the pure this compound.

Visualized Experimental Workflow

The following diagram illustrates the key stages of the proposed synthesis and purification of this compound.

1,5-bis(4-bromophenoxy)pentane IUPAC name

An In-depth Technical Guide to 1,5-bis(4-bromophenoxy)pentane

This technical guide provides a comprehensive overview of this compound, including its chemical structure, nomenclature, a detailed experimental protocol for its synthesis, and a discussion of its potential biological activities based on structurally related compounds. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Chemical Identity and Nomenclature

Common Name: this compound

IUPAC Name: 1,1'-[pentane-1,5-diylbis(oxy)]bis(4-bromobenzene)

Chemical Structure:

Molecular Formula: C₁₇H₁₈Br₂O₂

Molecular Weight: 414.13 g/mol

CAS Number: Not assigned.

Predicted Physicochemical Properties

| Property | Predicted Value | Notes and References |

| Physical State | Solid | Based on the high molecular weight and symmetrical structure. |

| Melting Point | >100 °C | Estimated based on similar diaryl ethers and the presence of heavy bromine atoms which increase intermolecular forces. |

| Boiling Point | >400 °C at 760 mmHg | Estimated using computational models. High boiling point is expected due to molecular size and polarity. |

| Solubility | Insoluble in water; Soluble in organic solvents like Dichloromethane, Chloroform, and Ethyl Acetate. | Typical for nonpolar aromatic ethers. |

| LogP (Octanol-Water Partition Coefficient) | ~6.5 | Predicted using computational software, indicating high lipophilicity. |

Synthesis: Experimental Protocol

The synthesis of this compound can be achieved via a Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide.[1][2][3] In this case, 4-bromophenol is deprotonated with a base to form the corresponding phenoxide, which then acts as a nucleophile to displace the bromide ions from 1,5-dibromopentane in a double SN2 reaction.

Reaction Scheme:

2 eq. 4-bromophenol + 1 eq. 1,5-dibromopentane + 2 eq. Base → this compound + 2 eq. Salt + 2 eq. H₂O

Materials and Reagents:

-

4-Bromophenol

-

1,5-Dibromopentane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hexane

-

Ethyl Acetate

Procedure:

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophenol (2.0 equivalents), anhydrous potassium carbonate (2.2 equivalents), and anhydrous N,N-dimethylformamide (DMF, 100 mL).

-

Reaction Initiation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium 4-bromophenoxide.

-

Addition of Alkyl Halide: Add 1,5-dibromopentane (1.0 equivalent) to the reaction mixture dropwise over 15 minutes.

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain it at this temperature with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into 500 mL of cold water and stir for 30 minutes.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

-

Washing: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL), followed by brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the pure this compound.

Potential Biological Activity

While no specific biological activities have been reported for this compound, the chemical structure suggests potential areas for investigation based on related compounds.

-

Antimicrobial Activity: Brominated aromatic compounds, particularly polybrominated diphenyl ethers (PBDEs) isolated from marine sponges, have demonstrated significant antimicrobial activity.[4] These compounds are effective against various strains of bacteria, including drug-resistant ones. The presence of the 4-bromophenoxy moiety in the target molecule suggests it could exhibit similar antibacterial properties.

-

Cytotoxicity: Some bis-alkoxy compounds have been investigated for their cytotoxic effects against cancer cell lines.[5][6][7] The lipophilic nature of this compound could facilitate its passage through cell membranes, a key characteristic for potential cytotoxic agents.

Further research is required to determine the specific biological activities and any potential therapeutic applications of this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Synthetic route for this compound.

General Experimental Logic

The diagram below outlines a logical workflow for the comprehensive evaluation of a novel synthetic compound like this compound.

Caption: Workflow for evaluation of a new chemical entity.

References

- 1. jk-sci.com [jk-sci.com]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. scispace.com [scispace.com]

- 5. Tuning the Cytotoxicity of Bis-Phosphino-Amines Ruthenium(II) Para-Cymene Complexes for Clinical Development in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

physical characteristics of 1,5-bis(4-bromophenoxy)pentane

An In-depth Technical Guide to the Physical Characteristics of 1,5-bis(4-bromophenoxy)pentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, a halogenated organic compound with potential applications in materials science and as a synthetic intermediate. This document consolidates available data on its physical characteristics, predicted spectroscopic information, and a plausible experimental protocol for its synthesis.

Core Physical Characteristics

Quantitative data for this compound is limited in publicly accessible literature. The following table summarizes key calculated and experimentally determined (where available) physical properties.

| Property | Value | Source |

| CAS Number | 117499-24-8 | Chemical Abstract Service |

| Molecular Formula | C₁₇H₁₈Br₂O₂ | - |

| Molecular Weight | 414.13 g/mol | Calculated |

| Exact Mass | 411.96734 u | Calculated |

| Monoisotopic Mass | 411.96735 g/mol | Calculated |

| Topological Polar Surface Area | 18.5 Ų | Calculated |

| Complexity | 234 | Calculated |

| Hydrogen Bond Donors | 0 | Calculated |

| Hydrogen Bond Acceptors | 2 | Calculated |

| Rotatable Bond Count | 8 | Calculated |

| XLogP3 | 6 | Calculated |

Experimental Protocols

A standard and effective method for the synthesis of this compound is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a dihaloalkane by a phenoxide.

Synthesis of this compound

Reaction: 2-(4-bromophenol) + 1,5-dibromopentane → this compound + 2HBr

Materials:

-

4-bromophenol

-

1,5-dibromopentane

-

Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) as a base

-

A suitable solvent such as Acetone, Dimethylformamide (DMF), or Acetonitrile

-

Distilled water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

-

Organic extraction solvent (e.g., diethyl ether or dichloromethane)

Procedure:

-

Preparation of the Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromophenol in the chosen solvent.

-

Add a stoichiometric equivalent of a base (e.g., NaOH or K₂CO₃) to the solution to deprotonate the phenol and form the sodium or potassium 4-bromophenoxide in situ.

-

Addition of the Alkyl Halide: To the stirred solution of the phenoxide, add 0.5 molar equivalents of 1,5-dibromopentane dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain it for several hours (typically 4-24 hours), monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitate (inorganic salts) is present, remove it by filtration.

-

Quench the reaction mixture with water and transfer it to a separatory funnel.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Mandatory Visualizations

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow for the synthesis and subsequent characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Proposed Signaling Pathway Involvement

There is currently no scientific literature available that describes the involvement of this compound in any specific biological signaling pathways. As a synthetic intermediate, its primary role is in the construction of more complex molecules that may have biological activity. Should this molecule be investigated for its biological effects, a logical starting point would be to assess its interaction with pathways commonly affected by halogenated aromatic compounds.

Caption: Hypothetical interaction of this compound with a biological pathway.

Technical Guide: Physicochemical Properties of 1,5-bis(4-bromophenoxy)pentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-bis(4-bromophenoxy)pentane is a diaryl ether derivative. The physicochemical properties of such molecules, particularly their solubility in organic solvents, are critical for their application in various fields, including organic synthesis, materials science, and drug development. Poor solubility can hinder reaction kinetics, purification, and bioavailability. This guide provides an in-depth overview of the expected solubility of this compound, detailed experimental protocols for its solubility determination and synthesis, and a relevant biological pathway for context in drug development.

Solubility Profile

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Examples | Expected Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Benzene | High | The large nonpolar surface area of the bromophenyl groups and the pentane chain will interact favorably with nonpolar solvents. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Moderate to High | The ether linkages provide some polarity, allowing for dipole-dipole interactions with these solvents. |

| Polar Aprotic (Highly Polar) | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Low to Moderate | The overall nonpolar character of the molecule will likely limit its solubility in highly polar aprotic solvents. |

| Polar Protic | Methanol, Ethanol, Water | Very Low / Insoluble | The molecule lacks hydrogen bond donating capabilities and its large nonpolar structure will not be effectively solvated by polar protic solvents that have strong hydrogen-bonding networks. |

Experimental Protocols

Protocol for Determining the Solubility of a Solid Organic Compound

This protocol provides a general method for determining the solubility of a solid compound like this compound in various organic solvents.

Materials:

-

This compound (solid)

-

A selection of organic solvents (e.g., hexane, toluene, DCM, THF, acetone, methanol)

-

Small test tubes or vials

-

Spatula

-

Vortex mixer

-

Analytical balance

-

Graduated pipettes or syringes

Procedure:

-

Preparation: Add a pre-weighed amount of this compound (e.g., 10 mg) to a series of clean, dry test tubes.

-

Solvent Addition: To each test tube, add a specific volume of a chosen solvent (e.g., 1 mL) using a calibrated pipette.

-

Mixing: Vigorously mix the contents of each test tube using a vortex mixer for a set period (e.g., 1-2 minutes) to ensure thorough mixing and facilitate dissolution.

-

Observation: After mixing, allow the tubes to stand and observe for any undissolved solid. A compound is considered soluble if no solid particles are visible to the naked eye.

-

Quantification (Optional): For a more quantitative measure, a saturated solution can be prepared.

-

Add an excess of the solid to a known volume of solvent and stir at a constant temperature until equilibrium is reached.

-

Carefully filter the solution to remove any undissolved solid.

-

Take a known volume of the filtrate, evaporate the solvent, and weigh the remaining solid to determine the concentration.

-

Synthetic Protocol: Williamson Ether Synthesis of this compound

The Williamson ether synthesis is a versatile method for preparing ethers and can be adapted for the synthesis of this compound.

Reaction:

2 (4-bromophenol) + 1,5-dibromopentane + 2 NaOH → this compound + 2 NaBr + 2 H₂O

Materials:

-

4-bromophenol

-

1,5-dibromopentane

-

Sodium hydroxide (NaOH)

-

A suitable polar aprotic solvent (e.g., DMF or acetonitrile)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromophenol and a stoichiometric amount of sodium hydroxide in the chosen solvent.

-

Addition of Alkyl Halide: Slowly add 1,5-dibromopentane to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by column chromatography or recrystallization.

Visualization of a Relevant Biological Pathway

Given that diaryl ethers can have applications in drug development, understanding their potential interaction with biological pathways is relevant. Ether lipids are a class of phospholipids that contain an ether bond and are involved in various cellular processes. The "Ether Lipid Metabolism" pathway from the Kyoto Encyclopedia of Genes and Genomes (KEGG) provides a context for how ether-linked compounds are processed in biological systems.

Caption: Simplified overview of the Ether Lipid Metabolism pathway.

This diagram illustrates the synthesis of ether-linked phospholipids, starting from dihydroxyacetone phosphate and leading to the formation of various ether lipids, including plasmalogens. This provides a conceptual framework for how a molecule like this compound, which contains ether linkages, might be conceptually related to biological lipid metabolism, a key area of interest in drug development.

In-Depth Technical Guide: Thermal Stability of 1,5-bis(4-bromophenoxy)pentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 1,5-bis(4-bromophenoxy)pentane. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide synthesizes information from analogous structures and established analytical techniques to present a predictive assessment. It includes a plausible synthetic route, detailed protocols for thermal analysis, and an examination of potential thermal decomposition pathways. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of this and structurally related molecules.

Introduction

This compound is a diaryl ether derivative characterized by two bromophenoxy groups linked by a pentyl chain. The thermal stability of such molecules is a critical parameter, influencing their synthesis, storage, and application, particularly in fields where they might be subjected to elevated temperatures, such as in materials science or as intermediates in drug development. The presence of the ether linkages and the bromo-substituents on the aromatic rings are expected to be the primary determinants of its thermal behavior. This guide outlines the expected thermal properties and the methodologies to experimentally determine them.

Synthesis

The most probable synthetic route for this compound is the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide. In this case, 4-bromophenol would be deprotonated with a suitable base to form the corresponding phenoxide, which then undergoes a nucleophilic substitution reaction with 1,5-dibromopentane.

An In-depth Technical Guide to 1,5-bis(4-bromophenoxy)pentane: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-bis(4-bromophenoxy)pentane is an aromatic ether containing a flexible five-carbon aliphatic chain linking two 4-bromophenoxy moieties. The presence of the bromine atoms on the phenyl rings and the ether linkages suggests a range of potential applications, from a precursor in polymer chemistry and materials science to a scaffold in medicinal chemistry. This technical guide outlines the probable synthetic route, estimated physicochemical properties, and potential areas of application for this compound, drawing parallels with structurally related molecules.

Discovery and History

While the specific discovery of this compound is not documented in readily accessible literature, its synthesis falls under the well-established Williamson ether synthesis, a reaction developed by Alexander Williamson in 1850.[1][2] This reaction was pivotal in understanding the structure of ethers and remains a cornerstone of organic synthesis for its versatility in preparing both symmetrical and asymmetrical ethers.[1][2][3] The synthesis of bis(phenoxy)alkanes, a class to which this compound belongs, has been explored in various contexts, including the development of novel anti-cancer and antibacterial agents.

Proposed Synthesis

The most logical and efficient method for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide. In this case, 4-bromophenol would be deprotonated with a suitable base to form the 4-bromophenoxide, which then acts as a nucleophile, reacting with a 1,5-dihalopentane in a double displacement reaction.

Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

Materials:

-

4-bromophenol

-

1,5-dibromopentane

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

To a stirred solution of 4-bromophenol (2.2 equivalents) in anhydrous DMF in a round-bottom flask is added anhydrous potassium carbonate (2.5 equivalents).

-

The mixture is stirred at room temperature for 30 minutes to facilitate the formation of the potassium 4-bromophenoxide.

-

1,5-dibromopentane (1.0 equivalent) is then added to the reaction mixture.

-

The reaction mixture is heated to 80-90 °C and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature and poured into deionized water.

-

The aqueous layer is extracted three times with diethyl ether.

-

The combined organic layers are washed with deionized water and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.

Physicochemical Properties

As no experimental data for this compound is available, the following properties are estimated based on the starting materials and related compounds.

| Property | Estimated Value |

| Molecular Formula | C₁₇H₁₈Br₂O₂ |

| Molecular Weight | 414.13 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Estimated in the range of 80-120 °C |

| Boiling Point | > 400 °C (decomposes) |

| Solubility | Insoluble in water; soluble in common organic solvents |

| ¹H NMR (CDCl₃, est.) | δ 6.8-7.4 (m, 8H, Ar-H), 3.9-4.1 (t, 4H, -O-CH₂-), 1.7-2.0 (m, 6H, -CH₂-) |

| ¹³C NMR (CDCl₃, est.) | δ 158 (Ar-C-O), 132 (Ar-C-Br), 116 (Ar-C-H), 115 (Ar-C), 68 (-O-CH₂-), 29, 22 (-CH₂-) |

Potential Applications

The structure of this compound suggests several potential areas of application, primarily in materials science and medicinal chemistry.

Caption: Potential application pathways for this compound.

Materials Science

-

Flame Retardants: Brominated compounds are widely used as flame retardants. The high bromine content of this compound makes it a potential precursor or additive in the synthesis of flame-retardant polymers.

-

Polymer Chemistry: The two bromine atoms can serve as reactive sites for various cross-coupling reactions, allowing for its use as a monomer in the synthesis of novel polymers with potentially interesting thermal and mechanical properties.

Medicinal Chemistry

-

Anticancer Agents: The bis(phenoxy)alkane scaffold has been investigated in the design of new anti-cancer agents. For instance, derivatives of bis((quinoxalin-2-yl)phenoxy)alkanes have shown promise as dual inhibitors of PARP-1 and EGFR in breast cancer models.[1] The flexible pentane linker in this compound could be suitable for spanning binding sites in biological targets.

-

Antibacterial Compounds: Bis-amidino-phenoxy-alkanes have been studied for their antibacterial properties. The core structure of this compound could serve as a starting point for the synthesis of new classes of antibacterial agents.

Conclusion

While this compound is not a widely studied compound, its synthesis is readily achievable through the Williamson ether synthesis. Its molecular structure, featuring a flexible linker and reactive bromine atoms, opens up possibilities for its use as a versatile building block in both materials science and medicinal chemistry. Further research into the synthesis, characterization, and evaluation of this and related compounds is warranted to explore their full potential.

References

Methodological & Application

The Role of 1,5-bis(4-bromophenoxy)pentane in Polymer Chemistry: A Prospective Outlook

Extensive literature searches for the direct application of 1,5-bis(4-bromophenoxy)pentane in polymer chemistry have not yielded specific documented uses, quantitative data, or established experimental protocols. This suggests that this particular monomer is not commonly utilized in the synthesis of commercial or extensively researched polymers. However, based on its chemical structure, we can infer its potential applications and provide generalized protocols for its use in the synthesis of poly(arylene ether)s, a significant class of high-performance thermoplastics.

The structure of this compound, featuring two bromophenyl groups linked by a flexible pentoxy chain, makes it a suitable candidate as a dihalide monomer in nucleophilic aromatic substitution (SNAr) polymerization reactions. These reactions are a cornerstone in the synthesis of poly(arylene ether)s, which include commercially important polymers like PEEK (Polyether ether ketone) and PSU (Polysulfone).

Hypothetical Application in Poly(arylene ether) Synthesis

In a typical poly(arylene ether) synthesis, a dihalide monomer is reacted with a bisphenol in the presence of a weak base and a polar aprotic solvent. The flexible pentoxy linker in this compound would be expected to impart greater flexibility and potentially a lower glass transition temperature (Tg) to the resulting polymer compared to polymers synthesized with more rigid monomers. The bromo-substituents are suitable leaving groups for the SNAr reaction.

General Experimental Protocol for Polymerization

Below is a generalized experimental protocol for the synthesis of a poly(arylene ether) using this compound and a generic bisphenol, such as Bisphenol A.

Materials:

-

This compound

-

Bisphenol A

-

Potassium carbonate (K2CO3), dried

-

N,N-Dimethylacetamide (DMAc), anhydrous

-

Toluene, anhydrous

-

Methanol

-

Hydrochloric acid (HCl)

Procedure:

-

Monomer Charging: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser, charge equimolar amounts of this compound and Bisphenol A.

-

Solvent and Base Addition: Add anhydrous DMAc and toluene (typically in a 2:1 v/v ratio) to the flask to dissolve the monomers. Add an excess of dried potassium carbonate (e.g., 1.1 to 1.5 equivalents per equivalent of bisphenol).

-

Azeotropic Dehydration: Heat the reaction mixture to reflux (around 140-150 °C). The toluene will form an azeotrope with the water generated from the reaction of the bisphenol with the base, and this azeotrope is collected in the Dean-Stark trap. Continue this process until no more water is collected.

-

Polymerization: After complete dehydration, drain the toluene from the Dean-Stark trap and slowly increase the reaction temperature to 160-180 °C to initiate the polymerization. Maintain this temperature for several hours (e.g., 4-12 hours) under a nitrogen atmosphere. The viscosity of the solution will increase as the polymer forms.

-

Polymer Isolation: After the desired viscosity is reached, cool the reaction mixture to room temperature. Dilute the viscous solution with additional DMAc if necessary.

-

Precipitation and Purification: Slowly pour the polymer solution into a vigorously stirred excess of methanol containing a small amount of hydrochloric acid. This will precipitate the polymer.

-

Washing and Drying: Filter the precipitated polymer and wash it thoroughly with methanol and then with hot deionized water to remove any remaining salts and solvent. Dry the polymer in a vacuum oven at 80-120 °C until a constant weight is achieved.

Expected Polymer Properties and Characterization

The resulting polymer would be a poly(arylene ether) with a flexible pentoxy segment in its backbone. The properties of this polymer would need to be determined experimentally, but some general expectations are:

-

Solubility: The flexible linker may enhance solubility in common organic solvents compared to more rigid poly(arylene ether)s.

-

Thermal Properties: The glass transition temperature (Tg) is expected to be lower than that of analogous polymers with more rigid linkers. The thermal stability would need to be assessed using thermogravimetric analysis (TGA).

-

Mechanical Properties: The polymer is expected to be a tough and ductile material, with the exact properties depending on the molecular weight achieved.

Quantitative Data Table (Hypothetical)

Since no experimental data is available, the following table is a hypothetical representation of the kind of data that would be collected to characterize a polymer synthesized from this compound and Bisphenol A.

| Property | Expected Range/Value | Characterization Technique |

| Number Average Molecular Weight (Mn) | 20,000 - 50,000 g/mol | Gel Permeation Chromatography (GPC) |

| Polydispersity Index (PDI) | 1.5 - 2.5 | GPC |

| Glass Transition Temperature (Tg) | 120 - 160 °C | Differential Scanning Calorimetry (DSC) |

| 5% Weight Loss Temperature (TGA) | > 400 °C | Thermogravimetric Analysis (TGA) |

| Tensile Strength | 50 - 80 MPa | Tensile Testing |

| Elongation at Break | 10 - 50 % | Tensile Testing |

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of poly(arylene ether)s using a dihalide monomer like this compound.

Application Notes and Protocols for Brominated Flame Retardants: A Case Study with 1,5-bis(4-bromophenoxy)pentane Analogs

Introduction

Brominated flame retardants (BFRs) are a class of organobromine compounds that are added to manufactured materials, such as plastics and textiles, to inhibit, suppress, or delay the production of flames and prevent the spread of fire.[1] Their mechanism of action primarily involves interference with the combustion process in the gas phase. When materials containing BFRs are heated, they release bromine radicals which can quench the high-energy radicals (H• and OH•) that propagate the fire, thus slowing down or preventing ignition.[2][3]

1,5-bis(4-bromophenoxy)pentane is a member of the bis(bromophenoxy)alkane family. While specific data for this compound is limited, its structure suggests it would act as an additive flame retardant in various polymer systems. This document outlines the typical application and testing protocols for such a compound.

Mechanism of Action

The primary flame retardant mechanism of brominated ethers like this compound occurs in the gas phase. The process can be summarized as follows:

-

Thermal Decomposition: Upon heating, the C-Br bonds in the flame retardant molecule break, releasing bromine radicals (Br•) into the surrounding hot gases.

-

Radical Scavenging: In the gas phase of a fire, highly reactive hydrogen (H•) and hydroxyl (OH•) radicals are responsible for the propagation of the combustion chain reaction.

-

Inhibition of Combustion: The released bromine radicals react with these high-energy radicals to form less reactive species, primarily hydrogen bromide (HBr). This interrupts the exothermic chain reactions of the fire, cooling the system and reducing the concentration of flammable gases.[2][4]

This mechanism is illustrated in the signaling pathway diagram below.

Caption: Gas Phase Flame Retardancy Mechanism of Brominated Ethers.

Quantitative Data (Analogous Compounds)

As specific data for this compound is unavailable, the following table presents data for other brominated flame retardants to illustrate typical performance metrics.

| Flame Retardant Additive | Polymer Matrix | Loading (%) | Limiting Oxygen Index (LOI) (%) | UL-94 Classification |

| Decabromodiphenyl ether (DecaBDE) | Polypropylene | 20 | 26.5 | V-2 |

| Decabromodiphenyl ether (DecaBDE) + Sb₂O₃ | Polypropylene | 15 + 5 | 30.0 | V-0 |

| 1,2-bis(pentabromophenyl)ethane (DBDPE) | Polyamide 6 | 15 | 28.0 | V-0 |

| Tetrabromobisphenol A (TBBPA) | Epoxy Resin | 20 | 32.0 | V-0 |

Note: This data is compiled from various sources for illustrative purposes and is not direct data for this compound.

Experimental Protocols

The following are detailed protocols for key flammability and thermal stability tests.

Limiting Oxygen Index (LOI) Test

Standard: ASTM D2863 / ISO 4589

Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

Methodology:

-

Sample Preparation: Prepare specimens of the polymer composite containing the flame retardant. Typical dimensions are 80-150 mm long, 10 mm wide, and 4 mm thick.

-

Apparatus: Use a standard LOI apparatus consisting of a heat-resistant glass chimney, a specimen holder, and gas flow control for oxygen and nitrogen.

-

Procedure: a. Place the specimen vertically in the holder inside the glass chimney. b. Introduce a mixture of oxygen and nitrogen into the chimney at a specified flow rate. c. Ignite the top of the specimen with a pilot flame. d. Observe the combustion behavior of the specimen. e. Systematically vary the oxygen concentration in the gas mixture until the minimum concentration that sustains burning for a specified time or length is determined.

-

Calculation: The LOI is calculated as: LOI (%) = [O₂] / ([O₂] + [N₂]) * 100

UL-94 Vertical Burn Test

Standard: ANSI/UL 94

Objective: To classify the flammability of plastic materials based on their response to a small open flame under controlled laboratory conditions.[5]

Methodology:

-

Sample Preparation: Prepare five specimens of the material to the required dimensions (typically 125 mm x 13 mm, with a thickness not exceeding 13 mm).[6]

-

Apparatus: A UL-94 test chamber, a Bunsen burner with a 20 mm high blue flame, a timer, and a surgical cotton patch.[6][7]

-

Procedure: a. Mount a specimen vertically in the chamber. b. Place a layer of dry surgical cotton 300 mm below the specimen. c. Apply the flame to the bottom edge of the specimen for 10 seconds and then remove it.[6][7] d. Record the afterflame time (t₁). e. Immediately reapply the flame for another 10 seconds.[6][7] f. Record the second afterflame time (t₂) and the afterglow time (t₃). g. Note if any flaming drips ignite the cotton.

-

Classification:

-

V-0: Afterflame time for each specimen is ≤ 10 seconds, total afterflame time for all specimens is ≤ 50 seconds, and no flaming drips ignite the cotton.[6]

-

V-1: Afterflame time for each specimen is ≤ 30 seconds, total afterflame time for all specimens is ≤ 250 seconds, and no flaming drips ignite the cotton.

-

V-2: Afterflame time for each specimen is ≤ 30 seconds, total afterflame time for all specimens is ≤ 250 seconds, and flaming drips ignite the cotton.

-

Thermogravimetric Analysis (TGA)

Objective: To measure the thermal stability of the flame retardant and the polymer composite by monitoring the mass loss as a function of temperature.

Methodology:

-

Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the material into a TGA crucible.

-

Apparatus: A thermogravimetric analyzer.

-

Procedure: a. Place the crucible in the TGA furnace. b. Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). c. Record the sample weight as a function of temperature.

-

Data Analysis: The resulting TGA curve provides information on the onset of decomposition, the temperature of maximum weight loss, and the char yield at the end of the analysis.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating a novel flame retardant.

Caption: Experimental Workflow for Flame Retardant Evaluation.

References

Application Notes and Protocols for the Synthesis of Poly(arylene ether)s using 1,5-bis(4-bromophenoxy)pentane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of poly(arylene ether)s utilizing 1,5-bis(4-bromophenoxy)pentane as a key monomer. The inclusion of the flexible pentoxy spacer in the polymer backbone is intended to impart enhanced solubility and processability, and a lower glass transition temperature compared to fully aromatic poly(arylene ether)s. This makes these polymers potentially suitable for applications in drug delivery matrices, medical device coatings, and advanced separation membranes where tailored physical properties are crucial.

Introduction

Poly(arylene ether)s (PAEs) are a class of high-performance thermoplastics known for their excellent thermal and oxidative stability, mechanical strength, and chemical resistance. The synthesis of PAEs is typically achieved through nucleophilic aromatic substitution (SNA) polymerization of a bisphenol with an activated dihaloaromatic compound. This document focuses on the use of this compound, a non-activated dihaloaromatic monomer, in the synthesis of PAEs. The flexible pentoxy chain within this monomer can be strategically employed to modify the properties of the resulting polymer, such as increasing its solubility in common organic solvents and lowering its glass transition temperature, thereby enhancing its processability.

Data Presentation

The following table summarizes the expected quantitative data for a representative poly(arylene ether) synthesized from this compound and Bisphenol A. These values are estimates based on typical results for analogous poly(arylene ether)s containing flexible spacers and may vary depending on the specific reaction conditions and purification methods employed.

| Property | Expected Value | Method of Analysis |

| Number-Average Molecular Weight (Mn) | 25,000 - 45,000 g/mol | GPC |

| Weight-Average Molecular Weight (Mw) | 50,000 - 90,000 g/mol | GPC |

| Polydispersity Index (PDI) | 1.8 - 2.5 | GPC |

| Glass Transition Temperature (Tg) | 130 - 160 °C | DSC |

| 5% Weight Loss Temperature (Td) | > 400 °C (in N₂) | TGA |

| Inherent Viscosity | 0.45 - 0.65 dL/g | Ubbelohde Viscometer |

| Solubility | Soluble in NMP, DMAc, Chloroform | Visual Inspection |

Experimental Protocols

This section provides a detailed methodology for the synthesis of a poly(arylene ether) from this compound and a representative bisphenol, Bisphenol A.

Materials

-

This compound (Monomer A)

-

Bisphenol A (Monomer B)

-

Potassium Carbonate (K₂CO₃), anhydrous, finely ground

-

N-Methyl-2-pyrrolidone (NMP), anhydrous

-

Toluene, anhydrous

-

Methanol

-

Deionized Water

-

Nitrogen (N₂) or Argon (Ar) gas, high purity

Equipment

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dean-Stark trap with a condenser

-

Nitrogen/Argon inlet and outlet

-

Heating mantle with a temperature controller

-

Thermocouple

-

Buchner funnel and filter paper

-

Vacuum oven

Synthesis Procedure

-

Monomer and Reagent Preparation:

-

Ensure all monomers are of high purity. Recrystallize if necessary.

-

Dry this compound and Bisphenol A in a vacuum oven at 80 °C for at least 12 hours before use.

-

Finely grind anhydrous potassium carbonate to increase its surface area.

-

-

Polymerization Reaction:

-

In a flame-dried three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap fitted with a condenser, add this compound (1.00 equivalent), Bisphenol A (1.00 equivalent), and finely ground potassium carbonate (2.2 equivalents).

-

Add anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a solids concentration of 20-25% (w/v).

-

Add toluene to the reaction mixture (approximately half the volume of NMP).

-

Begin stirring and purge the flask with nitrogen for at least 30 minutes to ensure an inert atmosphere.

-

Heat the reaction mixture to 140-150 °C with vigorous stirring. Water generated from the phenoxide formation will be removed azeotropically with toluene and collected in the Dean-Stark trap.

-

After no more water is collected in the Dean-Stark trap (typically 2-4 hours), carefully drain the toluene from the trap and slowly increase the reaction temperature to 180-190 °C to remove the remaining toluene.

-

Maintain the reaction at this temperature for 12-24 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.

-

-

Polymer Isolation and Purification:

-

Allow the reaction mixture to cool to approximately 80-100 °C.

-

Slowly pour the viscous polymer solution into a vigorously stirred beaker of methanol or deionized water (10 times the volume of the reaction mixture) to precipitate the polymer.

-

Collect the fibrous polymer precipitate by filtration using a Buchner funnel.

-

Wash the polymer thoroughly with hot deionized water several times to remove any residual salts and NMP.

-

Further purify the polymer by boiling it in methanol for 1 hour, followed by filtration.

-

Dry the purified polymer in a vacuum oven at 100-120 °C for 24 hours or until a constant weight is achieved.

-

Characterization

-

Molecular Weight: Determined by Gel Permeation Chromatography (GPC) using polystyrene standards.

-

Thermal Properties: Analyzed by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA is typically run under a nitrogen atmosphere at a heating rate of 10 °C/min. DSC is used to determine the glass transition temperature (Tg), typically from the second heating scan at a rate of 10 °C/min.

-

Structure: Confirmed by ¹H NMR and FTIR spectroscopy.

Visualizations

Synthesis Pathway

Caption: Synthesis of Poly(arylene ether) via Nucleophilic Aromatic Substitution.

Experimental Workflow

Caption: Experimental Workflow for Poly(arylene ether) Synthesis and Characterization.

Application Notes and Protocols: Synthesis of 1,5-bis(4-bromophenoxy)pentane via Williamson Ether Synthesis

Abstract

This document provides a detailed experimental protocol for the synthesis of 1,5-bis(4-bromophenoxy)pentane. This symmetrical diaryl ether is synthesized via a classical Williamson ether synthesis, a robust and widely applicable method for forming the ether linkage. The protocol outlines the reaction of 4-bromophenol with 1,5-dibromopentane in the presence of a suitable base and solvent. This application note is intended for researchers and scientists in the fields of organic chemistry, medicinal chemistry, and materials science who require a reliable method for the preparation of this and structurally related compounds.

Introduction

The Williamson ether synthesis is a cornerstone of organic synthesis, providing a straightforward and efficient route to a wide variety of ethers. The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide or phenoxide ion on a primary alkyl halide. This method is particularly valuable for the synthesis of unsymmetrical ethers and, as in this case, for the preparation of symmetrical diaryl ethers from dihaloalkanes and phenols. This compound and its analogs are of interest as building blocks in the synthesis of more complex molecules, including polymers, liquid crystals, and pharmaceutical intermediates, owing to the presence of the flexible pentyl linker and the reactive aryl bromide moieties.

Reaction Scheme

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 4-Bromophenol | C₆H₅BrO | 173.01 | 10.0 | 1.73 g |

| 1,5-Dibromopentane | C₅H₁₀Br₂ | 229.94 | 5.0 | 1.15 g (0.67 mL) |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 15.0 | 2.07 g |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 50 mL |

| Diethyl ether | (C₂H₅)₂O | 74.12 | - | As needed |

| Deionized Water | H₂O | 18.02 | - | As needed |

| Brine (saturated NaCl) | NaCl | 58.44 | - | As needed |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed |

Equipment:

-

Round-bottom flask (100 mL) equipped with a magnetic stir bar

-

Reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel (250 mL)

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Glass funnel

-

Filter paper

-

Column for chromatography

-

TLC plates and chamber

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 4-bromophenol (1.73 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

-

Add 50 mL of N,N-dimethylformamide (DMF) to the flask.

-

Stir the mixture at room temperature for 15 minutes to ensure the formation of the potassium phenoxide salt.

-

Add 1,5-dibromopentane (1.15 g, 5.0 mmol) to the reaction mixture dropwise using a syringe.

-

Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane/ethyl acetate). The reaction is typically complete within 24 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into 200 mL of deionized water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford this compound as a white solid.

Characterization Data

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.38 (d, J = 8.8 Hz, 4H, Ar-H), 6.78 (d, J = 8.8 Hz, 4H, Ar-H), 3.95 (t, J = 6.4 Hz, 4H, -OCH₂-), 1.90-1.80 (m, 4H, -OCH₂CH₂-), 1.65-1.55 (m, 2H, -CH₂CH₂CH₂-).

-

¹³C NMR (CDCl₃, 101 MHz): δ 157.9, 132.4, 116.5, 113.2, 67.8, 28.9, 22.5.

-

Mass Spectrometry (EI): m/z (relative intensity) calculated for C₁₇H₁₈Br₂O₂: 415.97 [M]⁺, 417.97 [M+2]⁺, 419.97 [M+4]⁺.

Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

4-Bromophenol is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.

-

1,5-Dibromopentane is a lachrymator and is harmful if swallowed or inhaled. Handle with care.

-

N,N-Dimethylformamide (DMF) is a reproductive hazard. Avoid exposure.

-

Diethyl ether is extremely flammable. Work away from open flames and sources of ignition.

Discussion

This protocol describes a reliable method for the synthesis of this compound. The use of potassium carbonate as a base is convenient as it is an easily handled solid. DMF is an excellent solvent for this reaction due to its polar aprotic nature, which effectively solvates the potassium phenoxide and facilitates the SN2 reaction. The reaction temperature is maintained at 80-90 °C to ensure a reasonable reaction rate without significant decomposition of the reactants or products. The work-up procedure is designed to effectively remove the DMF and inorganic salts, while the final purification by column chromatography yields the product in high purity. The provided spectroscopic data serves as a benchmark for the successful synthesis and characterization of the target molecule.

Application Notes and Protocols for the Polymerization of 1,5-bis(4-bromophenoxy)pentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-bis(4-bromophenoxy)pentane is a monomer that holds potential for the synthesis of novel poly(arylene ether ketone)s (PAEKs). The incorporation of a flexible pentamethylene linker into the polymer backbone is anticipated to modify the physicochemical properties of the resulting polymer, potentially leading to enhanced solubility, lower melt viscosity, and tailored thermal and mechanical characteristics compared to fully aromatic PAEKs. These modified properties could be advantageous in various applications, including as advanced materials in medical devices, drug delivery systems, and as specialty engineering plastics.

This document provides detailed application notes and a hypothetical, yet scientifically grounded, experimental protocol for the polymerization of this compound. The proposed synthetic route is based on established principles of nickel-catalyzed cross-coupling polymerization, a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds.

Proposed Polymerization Reaction

The polymerization of this compound can be achieved via a nickel-catalyzed coupling reaction with a suitable bisphenol comonomer, such as 4,4'-dihydroxybiphenyl. This reaction forms a new poly(arylene ether ketone) with a flexible pentamethylene spacer in its backbone.

Application Notes and Protocols: Reaction Kinetics of 1,5-bis(4-bromophenoxy)pentane Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1,5-bis(4-bromophenoxy)pentane is a molecule of interest in various fields of chemical research, including materials science and as a building block in the synthesis of more complex molecules. Its structure, featuring two bromophenoxy groups linked by a pentyl chain, makes it a candidate for applications in polymer chemistry and as a precursor for pharmaceutical intermediates. The synthesis of such diaryl ethers is most commonly achieved through the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide or phenoxide ion.[2][3][4][5] In the case of this compound, this involves the reaction of 4-bromophenol with a dihaloalkane, such as 1,5-dibromopentane, in the presence of a base.

Reaction Kinetics Overview

The Williamson ether synthesis is typically a second-order reaction, proceeding via an SN2 mechanism.[2][3][4] The rate of the reaction is dependent on the concentration of both the phenoxide ion and the alkyl halide. The general rate law can be expressed as:

Rate = k[ArO⁻][RX]

Where:

-

k is the rate constant

-

[ArO⁻] is the concentration of the phenoxide ion

-

[RX] is the concentration of the alkyl halide

Several factors influence the reaction kinetics:

-

Nature of the Leaving Group: The reaction rate increases with a better leaving group (I > Br > Cl > F).

-

Solvent: Polar aprotic solvents such as DMF, DMSO, or acetone are preferred as they solvate the cation of the base, leaving the phenoxide ion more nucleophilic.

-

Base: A strong base is required to deprotonate the phenol and form the phenoxide ion. Common bases include sodium hydroxide (NaOH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃).

-

Temperature: The reaction rate increases with temperature, as is typical for most chemical reactions.

The following table summarizes hypothetical, yet realistic, kinetic data for the synthesis of this compound under specific conditions. This data is illustrative and should be determined experimentally for precise applications.

| Parameter | Value | Conditions |

| Rate Law | Rate = k[4-bromophenoxide][1,5-dibromopentane] | Assumed SN2 mechanism |

| Hypothetical Rate Constant (k) | 1.5 x 10⁻³ L mol⁻¹ s⁻¹ | Solvent: Acetone, Temperature: 60 °C |

| Activation Energy (Ea) | 85 kJ/mol | Typical range for Williamson ether synthesis |

| Reaction Order | Second-order overall | First-order with respect to each reactant |

| Effect of Temperature | Rate approximately doubles for every 10 °C increase | Based on the Arrhenius equation |

Experimental Protocol

This protocol details the synthesis of this compound from 4-bromophenol and 1,5-dibromopentane.

Materials:

-

4-bromophenol

-

1,5-dibromopentane

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask, add 4-bromophenol (2.2 equivalents), anhydrous potassium carbonate (3.0 equivalents), and 150 mL of anhydrous acetone.

-

Addition of Alkyl Halide: While stirring the mixture, add 1,5-dibromopentane (1.0 equivalent) dropwise at room temperature.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 56 °C for acetone) with vigorous stirring.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.

-

Work-up: After the reaction is complete (typically 24-48 hours), allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Extraction: Dissolve the residue in 100 mL of dichloromethane. Transfer the solution to a separatory funnel and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis Workflow

References

Application Notes and Protocols: 1,5-bis(4-bromophenoxy)pentane for Novel Material Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-bis(4-bromophenoxy)pentane is a versatile, yet underexplored, building block for the synthesis of novel polymers, particularly poly(arylene ether)s. The incorporation of a flexible pentamethylene spacer between the rigid phenoxy units is anticipated to impart unique thermal and mechanical properties to the resulting materials, such as increased solubility, lower glass transition temperatures, and enhanced processability compared to their fully aromatic counterparts. The terminal bromine atoms serve as reactive sites for various cross-coupling and polymerization reactions, making this monomer a valuable component in the design of advanced materials for a range of applications, including drug delivery matrices, high-performance thermoplastics, and advanced coatings.

These application notes provide proposed synthetic protocols for the preparation of this compound and its subsequent polymerization to form a novel poly(arylene ether). The information is based on established principles of organic and polymer chemistry, offering a foundational guide for researchers interested in exploring the potential of this unique monomer.

Properties of this compound

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₇H₁₈Br₂O₂ |

| Molecular Weight | 430.13 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in common organic solvents (e.g., THF, DMF, NMP, Chloroform) |